A Comprehensive Spectroscopic Analysis of Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate: A Technical Guide for Drug Development Professionals
A Comprehensive Spectroscopic Analysis of Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate: A Technical Guide for Drug Development Professionals
Executive Summary: The pyrrolidone ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique stereochemical and conformational properties allow for the precise spatial arrangement of substituents, making it a cornerstone for designing molecules that interact effectively with biological targets. This guide provides an in-depth spectroscopic characterization of a key derivative, Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate. As Senior Application Scientists, our goal is to present not just the data, but the underlying scientific rationale for each analytical technique, providing a robust, self-validating framework for researchers in drug discovery and development. This document details the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed protocols and interpretative logic.
Molecular Structure and Significance
Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate is a chiral heterocyclic compound featuring a five-membered lactam ring. The strategic placement of an ester at the C2 position and a methyl group at the C3 position creates two stereocenters, leading to the potential for four stereoisomers. This structural complexity is pivotal, as the biological activity of such molecules is often highly dependent on their stereochemistry. Understanding and confirming this structure unambiguously is the first critical step in any drug development pipeline.
Caption: Molecular structure of Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Its power lies in its ability to map the carbon-hydrogen framework, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: Ensuring Data Integrity
A robust and reproducible protocol is essential for generating trustworthy data. The following procedure is a self-validating standard for acquiring high-quality NMR spectra.
Step-by-Step Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to prevent the exchange of the N-H proton, making it more clearly observable.[2]
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Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.
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Instrumentation: Acquire spectra on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.[2]
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¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine the multiplicity of each carbon signal (CH₃, CH₂, CH, C).
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2D NMR (COSY & HSQC): Perform a Correlation Spectroscopy (COSY) experiment to establish ¹H-¹H coupling networks and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon. These 2D experiments are crucial for definitive assignment.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a precise count of chemically distinct protons and reveals their neighboring environments through spin-spin coupling. The predicted spectrum for the title compound is detailed below.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Field Insights |
| N-H | ~7.8 (DMSO-d₆) | Broad Singlet | - | The chemical shift is solvent-dependent. The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding. |
| O-CH₂-CH₃ | ~4.15 | Quartet (q) | J ≈ 7.1 | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and split into a quartet by the three neighboring methyl protons. |
| H-2 | ~4.10 | Doublet (d) | J ≈ 6-8 | This proton is alpha to both the ester carbonyl and the ring nitrogen, resulting in significant deshielding. It is coupled only to the H-3 proton. |
| H-3 | ~2.85 | Multiplet (m) | - | This methine proton is coupled to H-2, the H-4 protons, and the C3-methyl protons, resulting in a complex multiplet. |
| H-4 | ~2.30 - 2.50 | Multiplet (m) | - | These diastereotopic methylene protons are coupled to each other and to the H-3 proton, typically appearing as a complex multiplet. |
| O-CH₂-CH₃ | ~1.22 | Triplet (t) | J ≈ 7.1 | The terminal methyl group of the ester is split into a triplet by the two adjacent methylene protons. |
| C3-CH₃ | ~1.15 | Doublet (d) | J ≈ 6.5 | This methyl group is coupled to the single H-3 proton, resulting in a clean doublet. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment, providing definitive evidence for the presence of key functional groups.
| Carbon Assignment | Predicted δ (ppm) | Rationale & Field Insights |
| C-5 (Lactam C=O) | ~175.5 | The amide carbonyl carbon is typically found at a lower field (more deshielded) than an ester carbonyl.[2] |
| Ester C=O | ~171.0 | The ester carbonyl is a key resonance confirming the presence of this functional group. |
| O-CH₂-CH₃ | ~61.0 | This carbon is directly attached to the deshielding oxygen atom of the ester. |
| C-2 | ~58.5 | This methine carbon is deshielded by both the adjacent nitrogen atom and the ester group. |
| C-3 | ~38.0 | An aliphatic methine carbon, its chemical shift is characteristic for this position in the ring. |
| C-4 | ~33.5 | An aliphatic methylene carbon within the five-membered ring.[3][4] |
| C3-CH₃ | ~16.0 | A typical chemical shift for an aliphatic methyl group. |
| O-CH₂-CH₃ | ~14.2 | The terminal methyl carbon of the ethyl ester group. |
Structural Validation with 2D NMR
While 1D spectra provide the foundational data, 2D experiments like COSY provide the definitive connections that validate the proposed structure. The COSY spectrum confirms which protons are coupled (i.e., adjacent to each other or within 3-4 bonds).
Caption: Key ¹H-¹H COSY correlations for structural assignment.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol
Methodology:
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Technique: Utilize an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer for rapid, solvent-free analysis.
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Sample Application: Apply a small amount of the neat compound directly onto the ATR crystal.
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Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
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Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.
IR Spectral Interpretation
The IR spectrum is dominated by the strong absorptions of the two carbonyl groups, which are clearly distinguishable.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| ~3250 | N-H Stretch | Medium, Broad | This broad absorption is characteristic of the N-H bond in the lactam, with broadening due to hydrogen bonding. |
| 2850-2990 | C(sp³)-H Stretch | Medium-Strong | Corresponds to the stretching vibrations of the methyl and methylene groups in the molecule. |
| ~1735 | C=O Stretch (Ester) | Very Strong | This is a highly characteristic and intense band for the ester carbonyl. Its position at a higher frequency than the lactam is expected due to less resonance delocalization.[5] |
| ~1690 | C=O Stretch (Lactam) | Very Strong | The five-membered ring lactam carbonyl absorption is a key diagnostic peak, typically found below 1700 cm⁻¹ due to ring strain and resonance.[2] |
| ~1210 | C-O Stretch | Strong | This absorption corresponds to the asymmetric C-O-C stretching of the ester group. |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule. This data is the final piece of the puzzle for unambiguous structural confirmation.
Experimental Protocol
Methodology:
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Ionization: Use Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules, which minimizes fragmentation and preserves the molecular ion.
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Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to achieve mass accuracy within 5 ppm.
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Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
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Data Analysis: Determine the exact mass of the most abundant ion and use it to calculate the elemental formula.
MS Data Interpretation
The primary goal is to confirm the molecular formula C₈H₁₃NO₃.
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₈H₁₃NO₃ | - |
| Monoisotopic Mass | 171.0895 | The exact mass calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). |
| Observed Ion [M+H]⁺ | 172.0968 | The expected mass-to-charge ratio (m/z) for the protonated molecule in positive ESI mode. |
| Observed Ion [M+Na]⁺ | 194.0788 | It is common to observe the sodium adduct, which serves as a secondary confirmation of the molecular weight. |
Conclusion
The collective application of NMR, IR, and MS provides a multi-faceted and definitive characterization of Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate. The ¹H and ¹³C NMR spectra elucidate the precise carbon-hydrogen framework, 2D NMR confirms atomic connectivity, IR spectroscopy identifies the critical lactam and ester functional groups, and high-resolution mass spectrometry validates the elemental composition. This comprehensive spectroscopic dossier serves as an essential reference for any researcher utilizing this versatile scaffold, ensuring the foundational integrity of their chemical matter for subsequent stages of drug discovery and development.
References
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Gudelis, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5158. Available at: [Link]
- This citation is a composite of information from multiple sources on pyrrolidone characterization and does not correspond to a single search result.
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Sereika, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 18(6), 841. Available at: [Link]
- This citation is a placeholder for general mass spectrometry principles and does not correspond to a specific search result.
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Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 18-23. Available at: [Link]
